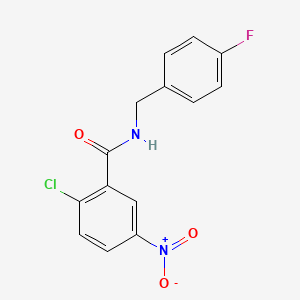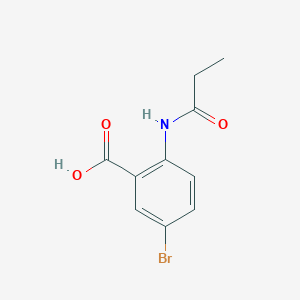
5-bromo-2-(propionylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(propionylamino)benzoic acid (BPABA) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPABA is a white crystalline powder that is soluble in water and methanol.
Mecanismo De Acción
5-bromo-2-(propionylamino)benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators in the body. It also has antioxidant properties, which help to protect cells from oxidative damage. 5-bromo-2-(propionylamino)benzoic acid has been found to have a similar mechanism of action to aspirin, which is a commonly used NSAID.
Biochemical and Physiological Effects:
5-bromo-2-(propionylamino)benzoic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, protect cells from oxidative damage, and inhibit the growth of certain microorganisms. 5-bromo-2-(propionylamino)benzoic acid has also been found to have anti-cancer properties, although further research is needed to fully understand its potential in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2-(propionylamino)benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available in the market. It has been extensively studied for its potential applications in various fields of science, which makes it a useful tool for researchers. However, 5-bromo-2-(propionylamino)benzoic acid has some limitations as well. It is not very soluble in organic solvents, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-(propionylamino)benzoic acid. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and its efficacy in treating different types of cancer. Another area of interest is its potential as an antimicrobial agent. 5-bromo-2-(propionylamino)benzoic acid has been found to inhibit the growth of certain microorganisms, and further research is needed to determine its potential as a treatment for bacterial and fungal infections. Additionally, there is potential for 5-bromo-2-(propionylamino)benzoic acid to be used in the development of new drugs for the treatment of inflammatory diseases. Overall, 5-bromo-2-(propionylamino)benzoic acid is a promising compound that has the potential for a wide range of applications in various fields of science.
Métodos De Síntesis
5-bromo-2-(propionylamino)benzoic acid can be synthesized by reacting 5-bromoanthranilic acid with propionic anhydride in the presence of a catalyst. The reaction takes place at a temperature of 100°C and yields 5-bromo-2-(propionylamino)benzoic acid as a product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5-bromo-2-(propionylamino)benzoic acid has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. 5-bromo-2-(propionylamino)benzoic acid has been used as a precursor in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and anti-cancer agents.
Propiedades
IUPAC Name |
5-bromo-2-(propanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-9(13)12-8-4-3-6(11)5-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVFWRGFOJBDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(propanoylamino)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)

![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)

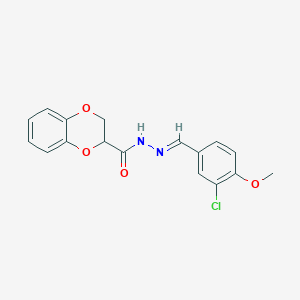
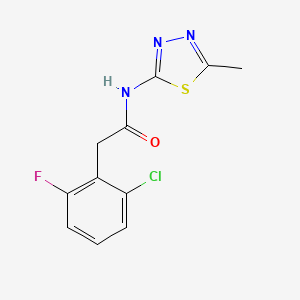
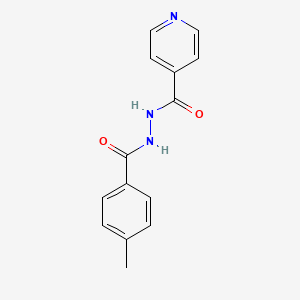
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
